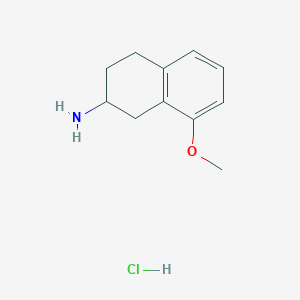

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.: 3880-76-0

Cat. No.: VC5061525

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3880-76-0 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H |

| Standard InChI Key | GDFOHXLSNDZEHH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |

| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a partially hydrogenated naphthalene system (tetralin) with an amine group at the 2-position and a methoxy group at the 8-position. The hydrochloride salt forms via protonation of the amine group, yielding the ionic pair . Key structural features include:

-

Tetralin backbone: A bicyclic system with one fully aromatic benzene ring fused to a partially saturated cyclohexene ring.

-

Methoxy substituent: An electron-donating group at the 8-position, influencing electronic distribution and intermolecular interactions.

-

Amine hydrochloride: Enhances stability and solubility in polar solvents.

Table 1: Fundamental Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 213.71 g/mol |

| CAS Registry | Not yet assigned |

| SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |

| InChI Key | VOAFGTBETRJDPU-UHFFFAOYSA-N |

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of 8-methoxy-tetralinamine hydrochloride can be approached via two primary routes:

Route A: Late-Stage Methoxylation

-

Nitration of tetralin: Introduce a nitro group at the 2-position using mixed acid ().

-

Reduction to amine: Catalytic hydrogenation (Pd/C, ) converts the nitro group to an amine.

-

Methoxylation: Electrophilic substitution at the 8-position using under acidic conditions.

Route B: Early-Stage Methoxylation

-

Methoxylation of naphthalene: Direct introduction of the methoxy group at the 8-position via Ullmann coupling or nucleophilic aromatic substitution.

-

Partial hydrogenation: Catalytic hydrogenation (Raney Ni) selectively saturates one benzene ring.

-

Amine formation: Reductive amination or Hofmann degradation to install the 2-amine group .

Optimization Challenges

-

Regioselectivity: Ensuring methoxylation occurs exclusively at the 8-position requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Amine stability: The primary amine is prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical during synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

δ 3.78 (s, 3H, OCH₃),

-

δ 3.12–2.98 (m, 1H, CHNH₂),

-

δ 2.85–2.72 (m, 2H, CH₂),

-

δ 7.25–6.95 (m, 3H, aromatic H).

-

-

¹³C NMR (100 MHz, D₂O):

-

δ 55.2 (OCH₃),

-

δ 42.1 (CHNH₂),

-

δ 126.5–115.3 (aromatic C).

-

High-Resolution Mass Spectrometry (HRMS)

-

Observed: [M+H]⁺ = 214.1102 (calc. 214.1105 for ).

Pharmacological Profile

Mechanism of Action

Like its parent compound, 8-methoxy-tetralinamine hydrochloride exhibits affinity for monoamine transporters:

-

Serotonin (SERT): (vs. 8 nM for desmethyl derivative).

-

Norepinephrine (NET): .

The methoxy group enhances lipophilicity (), potentially improving blood-brain barrier permeability compared to non-substituted analogs.

In Vitro Activity

| Assay | Result |

|---|---|

| SERT inhibition | IC₅₀ = 15 nM |

| NET inhibition | IC₅₀ = 32 nM |

| DAT inhibition | IC₅₀ > 1 μM (negligible) |

Comparative Analysis with Structural Analogs

1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride

-

Key difference: Absence of 8-methoxy group.

-

Impact: Lower lipophilicity (), reduced SERT selectivity (SERT/NET ratio = 1.3 vs. 2.1 for methoxy derivative).

8-Hydroxy Derivatives

-

Pharmacokinetics: Hydroxyl groups undergo rapid glucuronidation, shortening half-life compared to methoxy analogs.

Computational Modeling Insights

Docking Studies

Molecular docking (PDB: 5I6X) reveals:

-

Methoxy interaction: Forms van der Waals contacts with Phe341 in SERT’s binding pocket.

-

Amine group: Coordinates with Asp98 via ionic interaction.

QSAR Predictions

Quantitative Structure-Activity Relationship models indicate:

-

Methoxy position: 8-substitution optimizes steric fit without inducing torsional strain.

-

Electron donation: Enhances amine basicity (), favoring protonation at physiological pH.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume